

An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide

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Compound of Interest

Compound Name: *N-Hydroxy-2-phenylacetamide*

Cat. No.: B189315

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-2-phenylacetamide, recognized by its IUPAC name, is a hydroxamic acid derivative with significant potential in medicinal chemistry and drug development.[1] Also known by its synonym, phenylacetohydroxamic acid, this molecule belongs to a class of compounds known for their diverse biological activities.[1] The presence of the hydroxamic acid functional group (-CONHOH) is a key structural feature, rendering the molecule capable of acting as a metal chelator, a property that underpins many of its biological effects. This guide provides a comprehensive overview of **N-Hydroxy-2-phenylacetamide**, including its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its role as an anti-inflammatory agent and a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-Hydroxy-2-phenylacetamide** is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | N-hydroxy-2-phenylacetamide | [1] |
| Synonyms | Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid | [1] |
| CAS Number | 5330-97-2 | [1] |
| Molecular Formula | C ₈ H ₉ NO ₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid (predicted) | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Synthesis of N-Hydroxy-2-phenylacetamide

The synthesis of **N-Hydroxy-2-phenylacetamide** can be achieved through several established methods for forming hydroxamic acids. A common and reliable approach involves the reaction of a phenylacetic acid derivative, such as an ester or acid chloride, with hydroxylamine. Below is a representative protocol for the synthesis from ethyl phenylacetate.

Experimental Protocol: Synthesis from Ethyl Phenylacetate

Objective: To synthesize **N-Hydroxy-2-phenylacetamide** via the reaction of ethyl phenylacetate with hydroxylamine.

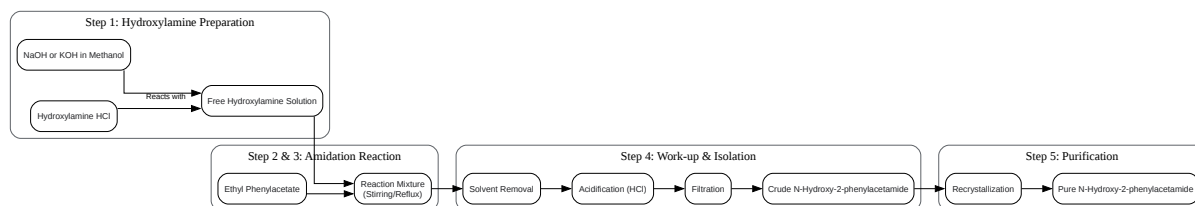
Materials:

- Ethyl phenylacetate
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol or Ethanol

- Distilled water
- Hydrochloric acid (HCl) (for pH adjustment)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

- **Preparation of Hydroxylamine Solution:** In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a methanolic solution of an equimolar amount of sodium hydroxide or potassium hydroxide, with cooling in an ice bath, to generate free hydroxylamine. The precipitated sodium or potassium chloride can be removed by filtration.
- **Reaction:** To the freshly prepared hydroxylamine solution, add ethyl phenylacetate.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude **N-Hydroxy-2-phenylacetamide**.
 - The crude product is collected by filtration, washed with cold water, and dried.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate/hexane, to yield the pure **N-Hydroxy-2-phenylacetamide**.



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Caption: General workflow for the synthesis of **N-Hydroxy-2-phenylacetamide**.

Characterization and Spectroscopic Data

The structural elucidation and purity assessment of **N-Hydroxy-2-phenylacetamide** are performed using standard analytical techniques.

| Technique | Expected Observations |
|----------------------------|--|
| ^1H NMR | Signals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene ($-\text{CH}_2$) protons, and exchangeable broad singlets for the N-H and O-H protons of the hydroxamic acid moiety. A known ^1H NMR spectrum of N-hydroxy-2-phenylacetamide is available. |
| ^{13}C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations (broad), the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: While predicted data is readily available, obtaining experimental spectra from databases such as SpectraBase is recommended for definitive characterization.

Biological Activity and Potential Applications in Drug Development

N-Hydroxy-2-phenylacetamide and its derivatives have garnered significant interest due to their potential therapeutic applications, primarily stemming from the chemical reactivity of the hydroxamic acid group.

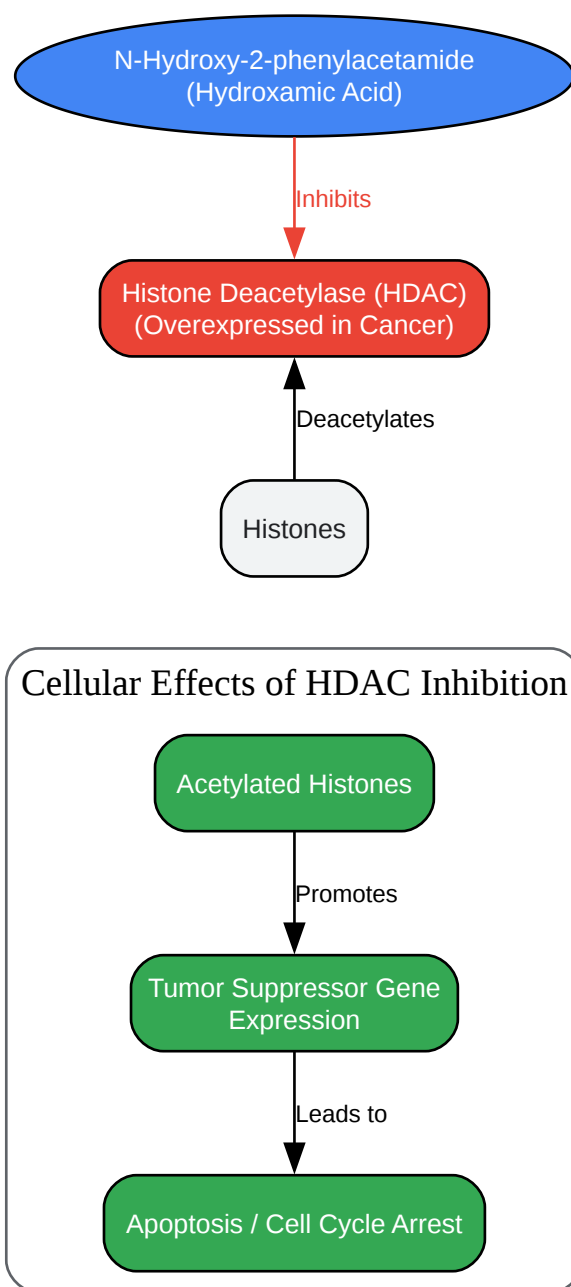
Anti-inflammatory and Anti-arthritic Activity

Hydroxamic acids, including derivatives of phenylacetic acid, have demonstrated anti-inflammatory properties. Studies on the structurally similar compound, N-(2-hydroxy phenyl)

acetamide, have shown promising anti-arthritic and anti-inflammatory activity in animal models of arthritis. This activity is associated with a reduction in pro-inflammatory cytokines such as IL-1 β and TNF- α , as well as modulation of oxidative stress markers. Although direct studies on **N-Hydroxy-2-phenylacetamide** are limited, its structural similarity suggests it may possess similar anti-inflammatory potential.

Histone Deacetylase (HDAC) Inhibition

A significant area of research for hydroxamic acids is their role as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the development and progression of various cancers. Hydroxamic acids act as zinc-chelating moieties that bind to the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-based drugs, such as Vorinostat (SAHA), in cancer therapy. The phenylacetamide scaffold can serve as a "cap" group that interacts with the surface of the enzyme, influencing potency and selectivity.



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Caption: Proposed mechanism of action of **N-Hydroxy-2-phenylacetamide** as an HDAC inhibitor.

Other Potential Applications

The phenylacetamide scaffold is present in a variety of biologically active molecules, suggesting a broader therapeutic potential for **N-Hydroxy-2-phenylacetamide**. These include:

- **Antimicrobial and Antifungal Activity:** Some hydroxamic acid derivatives have shown efficacy against bacterial and fungal pathogens.
- **Neurological Disorders:** Phenylacetamide derivatives have been investigated for their potential as antidepressant and anticonvulsant agents.

Conclusion

N-Hydroxy-2-phenylacetamide is a versatile molecule with a rich chemical profile and significant therapeutic potential. Its synthesis is achievable through established chemical methods, and its structure can be readily characterized by standard spectroscopic techniques. The presence of the hydroxamic acid moiety is central to its biological activity, particularly its potential as an anti-inflammatory agent and a histone deacetylase inhibitor for anticancer applications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of **N-Hydroxy-2-phenylacetamide** and its derivatives, paving the way for the development of novel therapeutics for a range of diseases.

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References

- 1. N-hydroxy-2-phenylacetamide | C₈H₉NO₂ | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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